![molecular formula C8H14ClNO2 B2771851 (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2503156-12-3](/img/structure/B2771851.png)
(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
Compounds like “(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride” belong to a class of organic compounds known as amino acids and derivatives. They are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of similar compounds often involves stereoselective reactions. For example, the synthesis of (2R,3S)-2 and (2S,3R)-4 was accomplished by employing a highly stereoselective [2+2]-cycloaddition reaction followed by alcoholysis of the formed 3,4-cis-disubstituted p-lactam .Molecular Structure Analysis
The molecular structure of these compounds typically includes a cyclopropyl group, a pyrrolidine ring, and a carboxylic acid group. The (2S,3R) notation indicates the stereochemistry of the molecule, with the 2S and 3R referring to the configuration of the chiral centers .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific functional groups present in the molecule. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, they are typically solid at room temperature and have a specific molecular weight .Scientific Research Applications
- Application : (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) derivatives act as inhibitors of enkephalinase(s). By blocking their activity, these compounds enhance met5-enkephalin-induced anti-nociception, potentially leading to improved pain management .
- Application : The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) serves as a bestatin analogue. It may exhibit similar immunomodulatory effects, making it valuable for further investigation .
Enkephalinase Inhibition for Pain Management
Bestatin Analogue
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential uses in various fields .
properties
IUPAC Name |
(2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-4-9-7(6)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDBTKBPXNJFD-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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